4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is a red monomer often used as an electron acceptor to synthesize donor–acceptor conjugated polymers . It has been used in the synthesis of polymer semiconductors, specifically PCDTBT, in the application of photovoltaic solar cell devices .
Synthesis Analysis
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole can be achieved by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . Further reaction of the red monomer with 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9Hcarbazole results in PCDTBT .Molecular Structure Analysis
The molecular structure of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole consists of a benzothiadiazole core with bromothiophene units at the 4 and 7 positions . The chemical formula is C14H6Br2N2S3 and it has a molecular weight of 458.21 g/mol .Chemical Reactions Analysis
As an electron acceptor, 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in the fabrication of ternary polymer solar cells (PSCs) . The incorporation of this molecule into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary PSCs with improved power conversion efficiencies (PCEs) .Physical And Chemical Properties Analysis
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole appears as red needles or powder .Scientific Research Applications
Heteroarene-Fused π-Conjugated Main-Chain Polymers
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole has been employed in the synthesis of conjugated main-chain polymers, primarily utilized in organic photovoltaic cells. The polymers demonstrate broad absorption from 300 to 600 nm and a power conversion efficiency of 1.21% in polymer solar cell devices. This reveals its potential in enhancing solar energy conversion efficiency in photovoltaic cells (Lee et al., 2010).
Benzodithiophene-Containing Copolymers for Photovoltaics
This compound is also integral in the synthesis of benzodithiophene-containing copolymers, which exhibit narrow band-gap properties. These copolymers, when used in polymer solar cells, display open-circuit voltages ranging from 0.16–0.61 V, demonstrating its potential to enhance the efficiency of photovoltaic devices (Keshtov et al., 2013).
Optical and Electronic Properties
Thiadiazole Quinoxaline-Based Copolymers
The introduction of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole in conjugated polymers leads to ultra-low bandgaps and absorption spectra extending beyond the near-infrared region. These properties are critical for improving the efficiency of photovoltaic cells and other optoelectronic devices (Yu et al., 2015).
Electronic Structure and Interface Properties
The electronic structure of derivatives of this compound, like 4,7-bis(5-methylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (MTBT), has been studied for their interface properties with gold. This research is pivotal in understanding the interaction between the sulfur of the benzothiadiazole and gold, which can influence the properties of devices (Hintz et al., 2010).
Optoelectronic Devices and Semiconductors
Benzothiadiazole-Based Small-Molecule Semiconductors
Synthesized derivatives like 4,7-bis(5-phenylthiophen-2-yl)benzo[c][1,2,5]thiadiazole have shown promising results as small-molecule organic semiconductors for optoelectronic applications. The compounds exhibit p-channel characteristics and high mobilities, making them suitable for use in thin-film transistors and complementary inverters (Kim et al., 2017).
Synthesis and Molecular Structure
Synthesis of Molecules for Optoelectronic Devices
The compound has been employed in the synthesis of molecules like 7,7’-(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-diyl)bis(4-bromobenzo[c][1,2,5]thiadiazole), which are of interest for optoelectronic devices due to their promising photophysical properties (Gudim et al., 2021).
Future Directions
The use of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole as an electron acceptor in the fabrication of ternary PSCs represents an emerging strategy to improve the power conversion efficiencies . Its low cost and easy availability make it a promising material for future research and development in the field of photovoltaic solar cell devices .
properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2N2S3/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIMIGRZSUYQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625302 | |
Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
CAS RN |
288071-87-4 | |
Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-BIS(2-BROMO-5-THIENYL)-2,1,3-BENZOTHIADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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